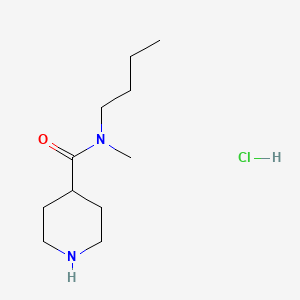
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride
Overview
Description
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores its biological interactions, mechanisms, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C₁₁H₂₂ClN₂O
- Molecular Weight : 234.77 g/mol
- IUPAC Name : this compound
Research indicates that this compound interacts with various biomolecules, influencing receptor binding and enzymatic activity. The precise mechanisms are still under investigation, but the compound's ability to modulate biological pathways suggests its relevance in therapeutic contexts such as pain management and neuroprotection .
Receptor Interactions
The compound has been shown to interact with specific receptors, which may lead to various pharmacological effects. For instance, studies suggest that it may act on the central nervous system (CNS) pathways, potentially influencing neurotransmitter systems.
Enzymatic Activity
This compound has been evaluated for its effects on different enzymes. Preliminary data suggest that it may inhibit certain metabolic pathways, which could be beneficial in conditions requiring modulation of enzyme activity .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals distinct biological activities. The following table summarizes key differences:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₁H₂₂ClN₂O | Potential CNS activity; modulates receptor binding |
| N-methylpiperidine-3-carboxamide hydrochloride | C₇H₁₅ClN₂O | Simpler structure; lacks butyl group |
| N-butylpiperidine | C₁₁H₁₅N | No carboxamide group; primarily used as a base |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- CNS Activity : A study indicated that compounds similar to N-butyl-N-methylpiperidine-4-carboxamide exhibit neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease .
- Antiparasitic Activity : Research involving modifications of piperidine derivatives showed promising results against parasitic infections, hinting at the potential of N-butyl-N-methylpiperidine-4-carboxamide as a lead compound for developing antiparasitic therapies .
- Enzyme Inhibition : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting a role in drug metabolism and pharmacokinetics .
Properties
IUPAC Name |
N-butyl-N-methylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10;/h10,12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZZRUXGGBGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















